Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3. It has a molecular weight of 243.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It is typically stored in a refrigerator .Scientific Research Applications
Alzheimer’s Disease Research
- Scientific Field: Neurology
- Application Summary: This compound, also known as the M4 compound, has been studied for its potential in Alzheimer’s disease treatment . It acts as both a β-secretase and an acetylcholinesterase inhibitor, preventing the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ1-42 .
- Methods of Application: The compound was tested in vitro to see if it could prevent the death of astrocyte cells promoted by Aβ 1-42 . It was also tested in vivo after scopolamine administration .
- Results: The M4 compound showed a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures .
Synthesis of Biologically Active Natural Products
- Scientific Field: Organic Chemistry
- Application Summary: The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1 H -indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application: The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain .
- Results: The synthesized compound was characterized by spectral data .
PROTAC Development
- Scientific Field: Drug Discovery
- Application Summary: The compound is useful as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation .
Synthesis of Biologically Active Compounds
- Scientific Field: Organic Chemistry
- Application Summary: The compound has been used as a starting material in the synthesis of other biologically active compounds .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The synthesized compounds were characterized by spectral data .
Development of N-Heterocyclic Alkyl Ethers
- Scientific Field: Organic Chemistry
- Application Summary: The compound has been used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The synthesized compounds were characterized by spectral data .
Synthesis of Crizotinib Intermediate
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound has been used as a starting material in the synthesis of an important intermediate in many biologically active compounds such as crizotinib .
- Methods of Application: The synthesis involved several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
- Results: The synthesized compound was characterized by spectral data .
Alzheimer’s Disease Research
- Scientific Field: Neurology
- Application Summary: This compound, also known as the M4 compound, has been studied for its potential in Alzheimer’s disease treatment . It acts as both a β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .
- Methods of Application: The compound was tested in vitro to see if it could prevent the death of astrocyte cells promoted by Aβ 1-42 . It was also tested in vivo after scopolamine administration .
- Results: The M4 compound showed a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures .
Synthesis of N-Heterocyclic Alkyl Ethers
- Scientific Field: Organic Chemistry
- Application Summary: The compound has been used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The synthesized compounds were characterized by spectral data .
Synthesis of Crizotinib Intermediate
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound has been used as a starting material in the synthesis of an important intermediate in many biologically active compounds such as crizotinib .
- Methods of Application: The synthesis involved several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
- Results: The synthesized compound was characterized by spectral data .
Safety And Hazards
Future Directions
While specific future directions for Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate are not mentioned in the available resources, related compounds have been used in the development of drugs for targeted protein degradation . This suggests potential applications in pharmaceutical research and development.
properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-8-6-13(17,7-9-14)5-4-10-15/h15,17H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREULNBQQJJIOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCCO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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